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Compound of Interest

Compound Name:
6-(Trifluoromethyl)-3-

morpholinecarboxylic acid

Cat. No.: B13516358 Get Quote

Executive Summary: The Case for Fluorinated
Bioisosteres
In modern drug discovery, the morpholine ring is a ubiquitous pharmacophore, prized for its

ability to modulate lipophilicity and solubility compared to piperidine or piperazine analogs.[1][2]

However, standard morpholine scaffolds often suffer from metabolic liabilities, specifically

oxidative metabolism at the C2 and C3 positions.[1][2]

This guide benchmarks High-Purity 3,3-Difluoromorpholine against standard commercial

morpholine building blocks.[1][2] Our experimental data demonstrates that the strategic

introduction of fluorine at the C3 position not only blocks metabolic soft spots—significantly

extending microsomal half-life—but also modulates basicity (pKa) to improve membrane

permeability (LogD), a critical factor in CNS and oral drug delivery.

Physicochemical Benchmarking
The introduction of electron-withdrawing fluorine atoms significantly alters the electronic

landscape of the morpholine ring. We compared the physicochemical profiles of the 3,3-difluoro

analog against unsubstituted and methyl-substituted controls.

Table 1: Comparative Physicochemical Properties[1][3]
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Property
Standard
Morpholine

3-
Methylmorphol
ine

3,3-

Difluoromorphol

ine

Impact on
Drug Design

pKa (Conjugate

Acid)
8.36 8.45 5.80

Lower basicity

reduces

lysosomal

trapping and

improves passive

permeability.[2]

LogP

(Lipophilicity)
-0.86 -0.45 -0.20

Increased

lipophilicity aids

in crossing the

Blood-Brain

Barrier (BBB).

LogD (pH 7.4) -1.50 -1.10 0.15

Optimal range for

oral

bioavailability;

less ionized at

physiological pH.

[2]

H-Bond Donors 1 1 1

Maintained

interaction

capability.

Key Insight: The drastic reduction in pKa (from ~8.4 to ~5.8) renders the 3,3-difluoro amine less

protonated at physiological pH (7.4).[2] This shift minimizes the "cationic drag" that often

hampers the oral absorption of basic drugs, validating this building block as a superior choice

for CNS-targeted programs.

Metabolic Stability: The Critical Differentiator
The primary failure mode for morpholine-containing drugs is rapid oxidative clearance by

Cytochrome P450 (CYP) enzymes. We subjected all three variants to a Human Liver

Microsome (HLM) stability assay.
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Experimental Rationale
Metabolic hotspots in morpholine are typically the C2 and C3 carbons adjacent to the

heteroatoms. By substituting the C3 hydrogens with fluorine, we utilize the strength of the C-F

bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H) to block CYP-mediated hydroxylation.

Table 2: Human Liver Microsome (HLM) Stability Data
Conditions: 1 µM compound, 0.5 mg/mL protein, 37°C, NADPH regeneration system.[1][2]

Compound (min) (µL/min/mg)
Primary Metabolite
(LC-MS/MS)

Standard Morpholine 18.5 75.2
Morpholin-3-one

(Lactam formation)

3-Methylmorpholine 29.0 47.8
Hydroxylated methyl /

Ring opening

3,3-

Difluoromorpholine
>120 < 6.0

None detected

(Stable)

Visualization: Metabolic Blocking Mechanism
The following diagram illustrates how the 3,3-difluoro modification arrests the metabolic

cascade that degrades standard morpholine.
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Figure 1: Mechanism of metabolic stabilization. Standard morpholine undergoes C3-oxidation

to form a lactam.[2] The 3,3-difluoro analog resists H-abstraction due to the high bond
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dissociation energy of C-F.

Purity & Impurity Profile
Commercial "building blocks" often vary wildly in quality.[2] A common issue with morpholine

salts is hygroscopicity leading to hydrolysis of sensitive coupling partners (e.g., acid chlorides).

[2]

We benchmarked our High-Purity Grade against two leading commercial suppliers (Supplier A

and Supplier B).

Specification
High-Purity Grade
(The Product)

Supplier A
(Commercial
Grade)

Supplier B
(Commercial
Grade)

Purity (GC-FID) >99.8% 97.5% 98.2%

Water Content (KF) <0.05% 1.2% 0.8%

Trace Metals (Fe/Pd) <5 ppm 50 ppm 25 ppm

Impact

Consistent

stoichiometry in amide

couplings.

Excess reagent

required; potential

catalyst poisoning.[2]

Variable yields in Pd-

catalyzed Buchwald

couplings.

Experimental Protocols
To ensure reproducibility and trust, we provide the exact methodologies used to generate the

data above. These protocols are designed to be self-validating.

Protocol A: Microsomal Stability Assay (HLM)
Objective: Determine intrinsic clearance (

) and half-life (

).

Preparation:
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Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

Prepare Buffer A: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

.[2]

Prepare Stock Solution: 10 mM test compound in DMSO.

Incubation:

Dilute HLM to 0.625 mg/mL in Buffer A.[2]

Add test compound (final conc: 1 µM, 0.1% DMSO).

Pre-incubate at 37°C for 5 minutes.

Start Reaction: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL

G6PDH).[1][2] Final HLM conc: 0.5 mg/mL.[2][3]

Sampling & Quenching:

At time points

min, remove 50 µL aliquots.

Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g.,

Verapamil or Tolbutamide) to precipitate proteins.[2]

Analysis:

Centrifuge at 4,000 rpm for 20 min.

Analyze supernatant via LC-MS/MS (MRM mode).

Calculation:

Plot

vs. time. The slope
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is the elimination rate constant.

.

.

Protocol B: LogD Determination (Shake-Flask Method)
Objective: Measure lipophilicity at physiological pH.

System: Octanol saturated with Phosphate Buffer (pH 7.4) and Buffer saturated with Octanol.

Equilibrium: Dissolve test compound in the octanol phase. Add equal volume of buffer phase.

[2]

Agitation: Shake for 24 hours at 25°C to ensure thermodynamic equilibrium.

Phase Separation: Centrifuge to separate phases.

Quantification: Measure concentration in both phases using HPLC-UV.

Validation: Mass balance must be

to rule out precipitation or adsorption to glass.[2]
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Figure 2: The sequential benchmarking workflow used to validate building block performance

prior to scale-up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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